molecular formula C14H6Br2O2 B038369 2,7-Dibromophenanthrene-9,10-dione CAS No. 84405-44-7

2,7-Dibromophenanthrene-9,10-dione

Cat. No. B038369
CAS RN: 84405-44-7
M. Wt: 366 g/mol
InChI Key: LTZIIBSPYWTOQV-UHFFFAOYSA-N
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Description

2,7-Dibromophenanthrene-9,10-dione, also known as 2,7-dibromo-9,10-phenanthroquinone (DBPQ), is a highly reactive dibrominated quinone compound with a wide range of applications in scientific research. DBPQ is a potent oxidant that can be used to oxidize various organic compounds, making it a valuable tool for chemists in the synthesis of complex molecules. DBPQ is also known to have a variety of biochemical and physiological effects, making it an important research tool in the fields of biochemistry and physiology.

Scientific Research Applications

  • Metal Ion Complex Studies : This compound is used for studying metal ion complexes of quinones and semiquinone radical anions, providing insights into electron-transfer reactivity (Yuasa, Suenobu, & Fukuzumi, 2006).

  • Photoactive Conjugated Porous Polymeric Frameworks : It serves as a building block for creating photoactive conjugated porous polymeric frameworks. These frameworks are efficient, recyclable, heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible light (Monterde et al., 2020).

  • Modification of Emission Properties in Conjugated Copolymers : The post-modification of 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione conjugated copolymers leads to changes in emission properties, such as blue emission in quinoxaline-containing copolymers and green emission in phenazine-containing copolymers (Alameddine et al., 2019).

  • Electrochemical Behavior Studies : This compound is involved in the study of electrochemical behavior, particularly in the context of selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).

  • Medical Applications : 2,7-Dibromophenanthrene-9,10-dione has potential medical applications, as evidenced by the isolation of its derivatives from Cannabis sativa, which may have therapeutic benefits (Cheng, Kong, Hu, & Li, 2010).

  • Apoptosis Induction in Tumor Cells : The compound's orthoquinone moiety is essential for its ability to induce apoptosis in tumor cells, highlighting its potential in cancer research (Hatae et al., 2013).

Mechanism of Action

Safety and Hazards

The safety information for 2,7-Dibromophenanthrene-9,10-dione indicates that it may cause skin and eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

2,7-Dibromophenanthrene-9,10-dione is a very useful intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers in applications of OFETs, OLEDs, and OPVs . It has been used as a photosensitizer in the dehydrogenative lactonization of 2-arylbenzoic acids , and as an emitter in purely organic phosphorescent light-emitting diodes . These applications suggest promising future directions for this compound in the field of organic electronics.

Biochemical Analysis

Biochemical Properties

The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione give rise to further C-C formation reactions to extend conjugation to its core structure . This compound can form quinoxalines via condensation with diamines . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

The molecular mechanism of this compound involves its bromo-function groups at the 2,7-positions, which give rise to further C-C formation reactions to extend conjugation to its core structure . It can form quinoxalines via condensation with diamines . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available literature.

properties

IUPAC Name

2,7-dibromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZIIBSPYWTOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295502
Record name 2,7-dibromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84405-44-7
Record name 84405-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-dibromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromophenanthrene-9,10-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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